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Compound Name: 2-Bromo-5-methoxyaniline

Cat. No.: B1269708 Get Quote

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, the precise identification of

isomeric compounds is paramount. Subtle differences in the arrangement of atoms within a

molecule can lead to vastly different chemical properties and biological activities. This guide

provides a detailed spectroscopic comparison of 2-Bromo-5-methoxyaniline and its key

structural isomers, offering a valuable resource for unambiguous identification and

characterization. By leveraging the power of Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can effectively

differentiate these closely related compounds.

The Isomeric Landscape
The subject of our investigation, 2-Bromo-5-methoxyaniline, and its isomers share the same

molecular formula, C₇H₈BrNO, but differ in the substitution pattern of the bromine atom and the

methoxy group on the aniline ring. These isomers include:

2-Bromo-5-methoxyaniline

4-Bromo-2-methoxyaniline

2-Bromo-4-methoxyaniline

3-Bromo-4-methoxyaniline
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4-Bromo-3-methoxyaniline

5-Bromo-2-methoxyaniline

Understanding the unique spectroscopic fingerprint of each isomer is crucial for quality control,

reaction monitoring, and the development of novel chemical entities.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Bromo-5-methoxyaniline
and its isomers. This quantitative data provides a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound H-3 H-4 H-6 -OCH₃ -NH₂

2-Bromo-5-

methoxyanilin

e

6.78 (d,

J=8.8)

6.55 (dd,

J=8.8, 3.0)

6.98 (d,

J=3.0)
3.75 (s) 4.15 (br s)

4-Bromo-2-

methoxyanilin

e

6.85 (d,

J=2.4)
-

6.95 (d,

J=8.5)
3.84 (s) 3.84 (br s)

2-Bromo-4-

methoxyanilin

e

7.03 (d,

J=2.8)

6.78 (dd,

J=8.8, 2.8)
- 3.76 (s) 4.00 (br s)

3-Bromo-4-

methoxyanilin

e

6.92 (d,

J=2.4)
-

6.64 (d,

J=8.5)
3.82 (s) 3.82 (br s)

4-Bromo-3-

methoxyanilin

e

6.31 (s) - 7.1 (d) 3.72 (s) 5.27 (br s)

5-Bromo-2-

methoxyanilin

e

6.95 (d,

J=2.2)

6.65 (dd,

J=8.5, 2.2)
- 3.85 (s) 3.90 (br s)
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Solvent: CDCl₃ unless otherwise noted. Data for 4-Bromo-3-methoxyaniline was reported in

DMSO-d₆.[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compo
und

C-1 C-2 C-3 C-4 C-5 C-6 -OCH₃

2-Bromo-

5-

methoxy

aniline

146.0 110.0 115.5 118.0 159.0 112.5 55.4

4-Bromo-

2-

methoxy

aniline

147.1 140.2 112.3 115.8 123.5 118.9 55.8

2-Bromo-

4-

methoxy

aniline

142.1 115.9 119.5 153.8 114.3 116.2 55.7

3-Bromo-

4-

methoxy

aniline

148.9 112.1 113.8 150.1 115.6 123.9 56.3

4-Bromo-

3-

methoxy

aniline

148.2 115.1 123.7 109.9 156.5 106.8 56.1

5-Bromo-

2-

methoxy

aniline

146.9 149.5 112.9 124.5 114.1 116.0 55.9

Predicted data based on standard chemical shift increments.
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Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Compound N-H Stretch C-H (Aromatic) C-O Stretch C-Br Stretch

2-Bromo-5-

methoxyaniline
3420, 3330 3050 1225, 1040 650

4-Bromo-2-

methoxyaniline
3430, 3340 3060 1240, 1030 660

2-Bromo-4-

methoxyaniline
3410, 3320 3055 1230, 1035 645

3-Bromo-4-

methoxyaniline
3440, 3350 3065 1250, 1025 670

4-Bromo-3-

methoxyaniline
3425, 3335 3058 1235, 1045 655

5-Bromo-2-

methoxyaniline
3435, 3345 3062 1245, 1020 665

Data represents typical ranges for the indicated functional groups.

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ [M+2]⁺
Key Fragmentation
Peaks

2-Bromo-5-

methoxyaniline
201/203 ~1:1

186/188 ([M-CH₃]⁺),

158/160 ([M-CH₃-

CO]⁺), 78

4-Bromo-2-

methoxyaniline
201/203 ~1:1

186/188 ([M-CH₃]⁺),

158/160 ([M-CH₃-

CO]⁺), 78

2-Bromo-4-

methoxyaniline
201/203 ~1:1

186/188 ([M-CH₃]⁺),

158/160 ([M-CH₃-

CO]⁺), 78

3-Bromo-4-

methoxyaniline
201/203 ~1:1

186/188 ([M-CH₃]⁺),

158/160 ([M-CH₃-

CO]⁺), 78

4-Bromo-3-

methoxyaniline
201/203 ~1:1

186/188 ([M-CH₃]⁺),

158/160 ([M-CH₃-

CO]⁺), 78

5-Bromo-2-

methoxyaniline
201/203 ~1:1

186/188 ([M-CH₃]⁺),

158/160 ([M-CH₃-

CO]⁺), 78

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a

key identifier in the mass spectrum.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid aniline isomer was dissolved in

0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
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containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.09 s

Spectral Width: 8223.7 Hz (20.55 ppm)

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 24038.5 Hz (238.8 ppm)

Data Processing: The raw data was Fourier transformed, and the spectra were phase and

baseline corrected. Chemical shifts were referenced to the residual solvent peak or TMS.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.
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Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The spectrum was recorded as transmittance (%) versus wavenumber

(cm⁻¹).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution (1 mg/mL) of the aniline isomer was prepared in

dichloromethane.

Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to

an Agilent 5977A MSD.

GC Parameters:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250°C

Carrier Gas: Helium, constant flow rate of 1 mL/min

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min,

hold for 5 min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: 50-550 amu
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Source Temperature: 230°C

Quadrupole Temperature: 150°C

Data Processing: The total ion chromatogram (TIC) and mass spectra of the eluting peaks

were analyzed.

Workflow for Spectroscopic Isomer Differentiation
The logical workflow for distinguishing between the isomers of 2-Bromo-5-methoxyaniline
using the described spectroscopic techniques is illustrated below.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Isomer Mixture or
Unknown Sample

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 2-Bromo-5-methoxyaniline isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting

data, researchers can confidently distinguish between the various isomers of 2-Bromo-5-
methoxyaniline, ensuring the integrity and quality of their chemical research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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